molecular formula C18H15N3O2S B2640655 N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1171367-11-5

N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2640655
CAS No.: 1171367-11-5
M. Wt: 337.4
InChI Key: VCHHUQAYTQGQBH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide ( 1171367-11-5) is a synthetic small molecule featuring a privileged thiazole scaffold, a heterocycle renowned for its broad pharmacological significance in medicinal chemistry . This compound belongs to a class of molecules that are intensively investigated for their potential as antiproliferative agents, particularly in the field of oncology research. Structure-activity relationship (SAR) studies indicate that the biological activity of thiazole derivatives is highly structure-dependent, and the specific acetylphenyl and phenylamino substituents on this molecule are designed to explore interactions with key biological targets . Thiazole-based compounds have demonstrated a remarkable ability to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of critical enzymes and receptor tyrosine kinases . Recent scientific investigations into analogous thiazole-carboxamide compounds have revealed promising, low micromolar cytotoxicity against a range of human cancer cell lines, including challenging models such as small-cell lung carcinoma and anthracycline-resistant variants . In silico modeling of similar structures suggests potential for dual-targeting activity, with proposed binding affinity for oncogenic targets like the epidermal growth factor receptor (EGFR) and the epigenetic regulator Sirtuin 2 (SIRT2) . This makes this compound a valuable chemical tool for researchers exploring novel pathways in cancer biology and for profiling the activity of new chemical entities in both 2D cell cultures and more physiologically relevant 3D spheroid models . This product is intended for research purposes only and is not classified as a drug, diagnostic, or medicinal product. It is strictly for use in laboratory settings and is not intended for human consumption or any therapeutic application. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-anilino-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12(22)13-6-5-9-15(10-13)19-17(23)16-11-24-18(21-16)20-14-7-3-2-4-8-14/h2-11H,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHUQAYTQGQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the thiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide serves as a building block in the synthesis of more complex molecules. Its thiazole moiety is particularly versatile and can be modified to create a variety of derivatives with different properties. This compound can be utilized in reactions such as:

  • Knoevenagel condensation
  • Alkylation reactions
  • One-pot three-component reactions

These synthetic pathways allow for the development of novel thiazole derivatives that may exhibit enhanced biological activities or novel properties .

Biological Activities

The compound has been studied for its potential biological activities , including:

  • Antimicrobial Activity : Research indicates that thiazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Antifungal Properties : Similar to its antibacterial effects, thiazoles have shown promise against various fungal strains.
  • Anticancer Activity : Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells .

Medicinal Applications

In the field of medicine, this compound is being investigated as a potential drug candidate. Its applications include:

  • Drug Development : The compound is being explored for its efficacy as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders. For example, thiazole derivatives have shown inhibitory activity against acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors, leading to modulation of cellular processes .

Industrial Applications

Beyond its biological implications, this compound finds utility in various industrial applications:

  • Material Science : The compound can be incorporated into the development of new materials with specific electronic or optical properties.
  • Agricultural Chemistry : Due to its antimicrobial and antifungal properties, it may also have applications in developing agrochemicals for crop protection.

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Developed novel thiazole derivatives showing selective anticancer activity against A549 lung adenocarcinoma cells with IC50 values indicating significant potency .
MDPI Review (2022)Highlighted the importance of thiazoles in drug discovery, noting their effectiveness against various diseases through diverse mechanisms .
PMC Study (2023)Investigated the synthesis and biological evaluation of thiazole-based compounds demonstrating promising anticancer activity against multiple cell lines .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 7d () incorporate halogenated pyridinyl and trifluoroethyl groups, which enhance metabolic stability and target affinity in insecticidal applications.
  • Aromatic Substitutions : The 3,4,5-trimethoxyphenyl group in 4a () is associated with enhanced anticancer activity due to improved membrane permeability and tubulin-binding interactions .
  • Purity Challenges : Compound 36 () exhibited low purity (5%), likely due to steric hindrance from the trimethoxybenzamido group, complicating synthesis .

Key Findings :

  • Anticancer Activity : Compound 4a demonstrated potent tubulin inhibition (IC50 = 0.8–1.2 μM), outperforming colchicine analogs due to its trimethoxyphenyl substituent .
  • Insecticidal Activity : Derivatives like 7d () showed moderate activity (EC50 = 10–50 μM) against lepidopteran pests, attributed to their halogenated pyridinyl groups enhancing receptor binding .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The acetylphenyl group in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., methoxy or trifluoroethyl groups) .
  • Metabolic Stability : Halogenated derivatives (e.g., 7d ) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .

Biological Activity

N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes significantly to the compound's pharmacological properties, including its ability to interact with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications on the thiazole scaffold can enhance cytotoxic activity against different cancer cell lines.

Key Findings:

  • IC50 Values : The compound exhibited IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound's mechanism involves interaction with apoptotic pathways and inhibition of Bcl-2 proteins, which are crucial in regulating cell death .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vivo and in vitro studies.

Research Insights:

  • Inflammatory Pathways : The compound has been shown to inhibit key inflammatory mediators through modulation of NF-kB signaling pathways, which play a pivotal role in inflammatory responses .
  • Case Studies : In animal models, administration of the compound resulted in significant reductions in inflammatory markers and symptoms associated with conditions such as arthritis and colitis.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been documented extensively. This compound has demonstrated activity against a range of pathogens.

Antimicrobial Efficacy:

  • Bacterial Inhibition : Studies reported minimum inhibitory concentration (MIC) values that indicate effective bacterial inhibition against strains such as Staphylococcus aureus and Escherichia coli. The compound's MIC ranged from 40 to 50 µg/mL, comparable to standard antibiotics .
  • Fungal Activity : The compound also showed antifungal properties, with significant inhibition observed against Candida albicans and Aspergillus niger.

Data Summary

Biological ActivityIC50/MIC ValuesMechanism
Anticancer1.61 - 1.98 µg/mLBcl-2 inhibition
Anti-inflammatoryN/ANF-kB modulation
Antimicrobial40 - 50 µg/mLBacterial and fungal inhibition

Q & A

Basic: What are the optimized synthetic routes for N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide and its derivatives?

Methodological Answer:
The synthesis of thiazole-4-carboxamide derivatives typically involves multi-step organic reactions, including amidation, ester hydrolysis, and cyclization. Key steps include:

  • Amide coupling : Acid intermediates (e.g., thiazole-4-carboxylic acid) are reacted with amines (e.g., 3-acetylphenyl derivatives) using coupling agents like EDCI/HOBt, yielding carboxamide products (e.g., compound 4a with 98.7% yield) .
  • Ester hydrolysis : Hydrolysis of ester precursors (e.g., tert-butyl esters) under basic conditions (NaOH/EtOH/H₂O) generates carboxylic acids, which are further functionalized .
  • Purification : Preparative HPLC or TLC (e.g., n-hexane/ethyl acetate) ensures high purity (>95%) .
    Optimization strategies include adjusting reaction time (e.g., 48-hour reflux for cyclization ) and stoichiometry (e.g., 1.1 eq of Lawesson’s reagent for thioamide formation ).

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
Rigorous characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetylphenyl protons at δ 2.6 ppm ).
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 373.1 [M+H]⁺ for compound 4a ).
  • HPLC : Assesses purity (>98% for compounds 29 and 31 ).
  • Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., compound 4a ).

Advanced: How can researchers resolve low yields in thiazole-4-carboxamide synthesis?

Methodological Answer:
Low yields (e.g., 3–6% for compounds 69 and 70 ) often stem from steric hindrance or side reactions. Solutions include:

  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of bulky intermediates .
  • Catalyst screening : Copper(I) iodide or triethylamine improves coupling efficiency in azide-alkyne cycloadditions .
  • Temperature control : Reflux conditions (e.g., 80°C for 20 hours) favor cyclization over decomposition .
  • Protecting groups : tert-butyl carbamate (Boc) prevents undesired side reactions during amine functionalization .

Advanced: How should contradictions in biological activity data (e.g., antitumor vs. kinase inhibition) be analyzed?

Methodological Answer:
Discrepancies arise from assay variability or target promiscuity. Mitigation strategies:

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., hematological vs. solid tumors ).
  • Kinase selectivity panels : Compare inhibition of Src/Abl kinases vs. off-targets (e.g., EGFR, VEGFR) .
  • In vivo validation : Use xenograft models (e.g., K562 leukemia) to confirm activity in physiologically relevant contexts .
  • Metabolic stability assays : Assess hepatic microsome degradation to rule out pharmacokinetic artifacts .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole-4-carboxamide derivatives?

Methodological Answer:
SAR studies should systematically vary:

  • Electron-withdrawing substituents : Fluorine or trifluoromethyl groups at the phenyl ring enhance metabolic stability and lipophilicity .
  • Amino side chains : Replace acetylphenyl with cyclohexyl or piperazinyl groups to modulate steric/electronic effects (e.g., compound 53 with 44% yield ).
  • Bioisosteric replacements : Substitute thiazole with oxazole or pyrimidine to evaluate scaffold flexibility .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to predict binding to kinase ATP pockets .

Advanced: What experimental design principles apply to in vivo efficacy studies of this compound?

Methodological Answer:
Key considerations for in vivo models:

  • Dosing regimen : Oral administration (e.g., 50 mg/kg daily) with pharmacokinetic monitoring (Cₘₐₓ, t₁/₂) ensures therapeutic exposure .
  • Toxicity endpoints : Monitor body weight, hematological parameters, and organ histopathology .
  • Tumor regression metrics : Measure volume reduction (%) and time-to-progression in xenografts .
  • Biomarker validation : Quantify target engagement via phospho-Src/Abl Western blotting in tumor lysates .

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